molecular formula C16H19Cl2N3O B2936322 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride CAS No. 1858240-09-1

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

Cat. No.: B2936322
CAS No.: 1858240-09-1
M. Wt: 340.25
InChI Key: TYHDXOREJFBANT-UHFFFAOYSA-N
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Description

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C16H19Cl2N3O and a molecular weight of 340.25 g/mol. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in various chemical analyses and experiments.

    Biology: The compound can be used in studies involving biological pathways and interactions.

    Medicine: It is often utilized in pharmaceutical research to develop new drugs and therapeutic agents.

    Industry: The compound may be used in the development of industrial chemicals and materials.

Mechanism of Action

The mechanism of action for 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research and development .

Properties

IUPAC Name

3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHDXOREJFBANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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